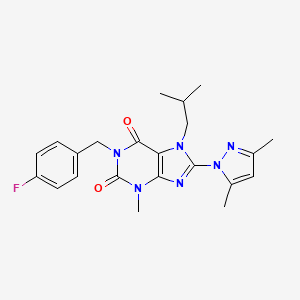![molecular formula C19H17N7O2 B2438816 1-(Furan-2-carbonyl)-4-{7-Phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazin CAS No. 1226431-97-5](/img/structure/B2438816.png)
1-(Furan-2-carbonyl)-4-{7-Phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl(4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a furan ring, a pyrazolo[3,4-d][1,2,3]triazine moiety, and a piperazine ring
Wissenschaftliche Forschungsanwendungen
Furan-2-yl(4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is being investigated as a potential anti-cancer agent due to its ability to inhibit certain kinases involved in cell proliferation.
Biology: The compound’s interactions with various biological targets make it a candidate for studying cellular signaling pathways.
Industry: Its unique structure allows for the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and triazole moieties have been known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are capable of binding in the biological system .
Mode of Action
One of these mechanisms is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Protein kinases are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and triazole moieties have been known to show versatile biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine typically involves multiple steps:
Formation of the pyrazolo[3,4-d][1,2,3]triazin-4-yl core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate nitriles under reflux conditions.
Attachment of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Incorporation of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine acts as a nucleophile.
Formation of the furan ring: This step may involve the use of furan derivatives and appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The pyrazolo[3,4-d][1,2,3]triazin-4-yl moiety can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyrazolo[3,4-d][1,2,3]triazin-4-yl derivatives.
Substitution: Various substituted piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also known for their kinase inhibitory activity.
Triazolopyrimidine derivatives: These compounds have similar biological activities and are used in various therapeutic applications.
Uniqueness
Furan-2-yl(4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazin-1-yl)methanone is unique due to the combination of its furan, pyrazolo[3,4-d][1,2,3]triazin-4-yl, and piperazine moieties, which provide a distinct set of chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug development.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(7-phenylpyrazolo[3,4-d]triazin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c27-19(16-7-4-12-28-16)25-10-8-24(9-11-25)17-15-13-20-26(18(15)22-23-21-17)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCVWYVBFFCEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NC3=C2C=NN3C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2438733.png)

![2-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2438736.png)
![N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-1-(2-METHYLPHENYL)-6-OXO-16-DIHYDROPYRIDAZINE-3-CARBOXAMIDE](/img/structure/B2438737.png)
![1-(2-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2438738.png)





![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2438748.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2438752.png)
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride](/img/structure/B2438754.png)
